Pioglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.42e-03 g/L

Synonyms

Canonical SMILES

Management of Type 2 Diabetes:

Pioglitazone is primarily used in the management of type 2 diabetes mellitus (T2DM). It belongs to the thiazolidinediones (TZDs) class of drugs, acting as a PPARγ agonist. By activating PPARγ, pioglitazone improves insulin sensitivity, leading to better blood sugar control. Studies have demonstrated its efficacy in reducing hemoglobin A1c (HbA1c) levels, a key indicator of long-term blood sugar control [].

Potential Benefits Beyond Glycemic Control:

While primarily used for glycemic control, research suggests potential benefits of pioglitazone beyond its primary function. These include:

- Improved Cardiovascular Outcomes: Some studies suggest that pioglitazone may reduce the risk of cardiovascular events in high-risk T2DM patients, although the evidence remains conflicting []. Ongoing research is exploring this link further.

- Reduced Inflammation: Pioglitazone's anti-inflammatory properties have led to investigations into its potential role in managing chronic inflammatory diseases like non-alcoholic fatty liver disease (NAFLD) and rheumatoid arthritis. Research findings are promising, but further studies are needed to establish conclusive evidence [, ].

- Cancer Prevention: Some studies suggest a possible association between pioglitazone use and a decreased risk of certain cancers, particularly bladder cancer and liver cancer []. However, more research is required to confirm these findings and understand the underlying mechanisms.

Ongoing Research and Future Directions:

Despite its limitations and potential side effects, pioglitazone remains a valuable tool in T2DM management and continues to be investigated for its potential applications in various other health conditions. Ongoing research focuses on:

- Understanding the precise mechanisms of action behind its potential benefits beyond glycemic control.

- Identifying patient subgroups who may benefit most from pioglitazone therapy.

- Developing safer and more targeted TZD derivatives with reduced side effects.

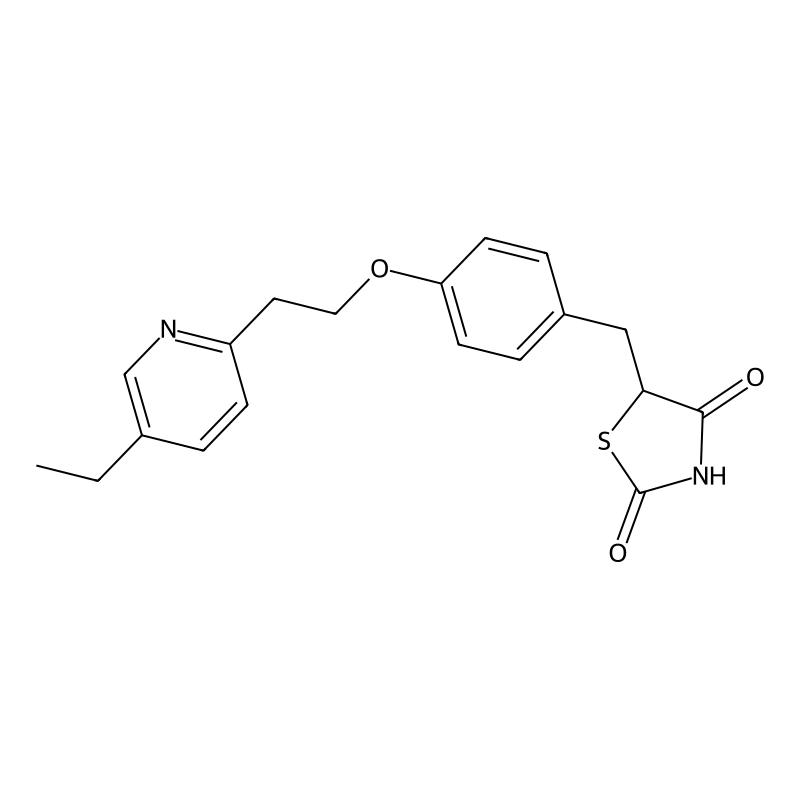

Pioglitazone is an oral antidiabetic medication belonging to the thiazolidinedione class. It is primarily used in the management of type 2 diabetes mellitus by improving insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. The drug was patented in 1985 and became available for medical use in 1999. Its chemical formula is C₁₉H₂₀N₂O₃S, with a molar mass of 356.44 g/mol . Pioglitazone operates by selectively activating the peroxisome proliferator-activated receptor-gamma, which plays a crucial role in glucose and lipid metabolism.

Pioglitazone's mechanism of action involves activating PPARγ, which in turn regulates genes involved in glucose and lipid metabolism []. Activation of PPARγ by pioglitazone leads to several effects:

- Increased Insulin Sensitivity: Pioglitazone enhances the body's cells' ability to respond to insulin, promoting glucose uptake and lowering blood sugar levels.

- Improved Fat Storage and Metabolism: PPARγ activation regulates genes involved in fat storage and breakdown, potentially improving overall metabolic health.

Pioglitazone undergoes extensive metabolism primarily in the liver through oxidation and hydroxylation, facilitated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. The active metabolites M-IV and M-III are produced during this process, which may have pharmacological effects similar to those of the parent compound . The metabolic pathways include:

- Hydroxylation: Addition of hydroxyl groups to the pioglitazone molecule.

- Oxidation: Conversion of pioglitazone into more polar metabolites.

- Conjugation: Formation of glucuronide or sulfate conjugates for excretion.

Pioglitazone enhances insulin sensitivity by modulating gene expression involved in glucose and lipid metabolism. This action leads to:

- Decreased hepatic glucose production: Reduces gluconeogenesis in the liver.

- Increased glucose uptake: Enhances glucose utilization in peripheral tissues.

- Regulation of lipid metabolism: Alters lipid profiles by promoting fatty acid oxidation and reducing triglyceride levels .

Additionally, pioglitazone has been shown to bind to mitochondrial proteins, contributing to its metabolic effects .

The synthesis of pioglitazone involves several steps, typically starting from simple organic compounds. A common synthetic route includes:

- Formation of Thiazolidinedione Core: The initial step involves creating a thiazolidinedione scaffold through cyclization reactions.

- Substituent Introduction: Various substituents are introduced at specific positions on the thiazolidinedione ring to yield pioglitazone.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve pharmaceutical-grade quality .

Pioglitazone is primarily used for:

- Management of Type 2 Diabetes Mellitus: It helps control blood sugar levels and improve insulin sensitivity.

- Potential Cardiovascular Benefits: Some studies suggest that pioglitazone may have protective effects on cardiovascular health due to its impact on lipid profiles and inflammation .

Pioglitazone has several notable interactions:

- Metabolic Interactions: Co-administration with CYP2C8 inducers (e.g., rifampicin) can decrease its serum concentration, while CYP2C8 inhibitors (e.g., gemfibrozil) can increase it .

- Drug Combinations: When combined with other antidiabetic agents like insulin or sulfonylureas, there is an increased risk of hypoglycemia .

- Adverse Effects: Notable side effects include fluid retention, which can lead to heart failure, bladder cancer risk, and weight gain due to increased adipose tissue .

Several compounds share structural or functional similarities with pioglitazone. These include:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rosiglitazone | Thiazolidinedione | PPAR-gamma agonist | Associated with higher cardiovascular risks |

| Troglitazone | Thiazolidinedione | PPAR-gamma agonist | Withdrawn due to hepatotoxicity |

| Liraglutide | GLP-1 receptor agonist | Increases insulin secretion | Different mechanism; promotes weight loss |

| Metformin | Biguanide | Decreases hepatic glucose production | First-line treatment for type 2 diabetes |

Uniqueness of Pioglitazone

Pioglitazone's unique aspect lies in its dual action as both a peroxisome proliferator-activated receptor-gamma and peroxisome proliferator-activated receptor-alpha agonist. This dual activity may offer distinct advantages in managing lipid profiles compared to other thiazolidinediones like rosiglitazone .

Pioglitazone exerts profound effects on hepatic glucose homeostasis through multiple interconnected mechanisms that collectively result in the suppression of endogenous glucose production. The primary pathway involves the direct inhibition of gluconeogenesis, which has been demonstrated through comprehensive metabolic studies using isotopic tracer techniques [1] [2]. In patients with type 2 diabetes, pioglitazone treatment significantly reduced the rate of gluconeogenesis from 73.1 ± 2.4% to 59.5 ± 3.6% of total glucose production [1]. This reduction in gluconeogenesis flux represents the strongest determinant of pioglitazone's antihyperglycemic effect [2].

The molecular mechanisms underlying gluconeogenesis suppression involve both insulin-dependent and insulin-independent pathways. Pioglitazone demonstrates acute effects on hepatic glucose metabolism independent of insulin action, as evidenced by studies using perfused rat liver models [3]. In these experiments, pioglitazone at concentrations of 1-10 μM dose-dependently inhibited glucose output from lactate via the gluconeogenic pathway, reducing glucose production from 31 ± 0.6 μmol/g·liver/h to 19.3 ± 3.8 μmol/g·liver/h [3]. This insulin-independent mechanism appears to involve the modulation of key glycolytic enzymes, particularly through increased hepatic fructose 2,6-bisphosphate content, which serves as a potent activator of 6-phosphofructo-1-kinase [3].

The insulin-dependent suppression of endogenous glucose production represents another crucial mechanism. Clinical studies have demonstrated that pioglitazone significantly improves insulin-mediated suppression of hepatic glucose production from 0.21 ± 0.04 mg·kg⁻¹·min⁻¹ to 0.06 ± 0.02 mg·kg⁻¹·min⁻¹ [4] [5]. This improvement in hepatic insulin sensitivity is accompanied by a 35% decrease in the hepatic insulin resistance index [2], indicating enhanced responsiveness of hepatic glucose regulatory mechanisms to insulin signaling.

Mitochondrial pyruvate metabolism represents a novel pathway through which pioglitazone suppresses hepatic glucose production. Recent mechanistic studies have revealed that pioglitazone selectively inhibits pyruvate-driven adenosine triphosphate synthesis in isolated mitochondria from both hepatocytes and human skeletal muscle [6]. This inhibition of mitochondrial pyruvate metabolism occurs without affecting the messenger ribonucleic acid expression of key hepatic glucose production regulatory genes, suggesting a direct metabolic effect rather than transcriptional regulation [6].

The hepatic fat content reduction contributes significantly to improved glucose production suppression. Pioglitazone treatment reduces hepatic fat content from 19.6 ± 3.6% to 10.4 ± 2.1% [4] [5], and this reduction correlates strongly with improved endogenous glucose production suppression. The mechanism involves decreased circulating free fatty acid concentrations, which reduces hepatic triglyceride synthesis and enhances fat oxidation [5]. This lipid-glucose cycle modulation represents a fundamental mechanism by which pioglitazone improves hepatic glucose homeostasis.

Regulation of Glucose Transporter 4 Transporter Expression and Translocation

Pioglitazone exerts multifaceted effects on glucose transporter 4 regulation, involving both enhanced expression and increased translocation of this critical insulin-responsive glucose transporter. The regulation occurs through distinct mechanisms in different target tissues, with particularly pronounced effects in skeletal muscle and adipose tissue [11] [12] [13].

Glucose transporter 4 expression enhancement represents a fundamental mechanism by which pioglitazone improves glucose uptake capacity. In skeletal muscle, pioglitazone treatment increases glucose transporter 4 protein content by 68.7% compared to baseline levels [14]. This upregulation is accompanied by corresponding increases in insulin receptor substrate-1 expression, with liver and skeletal muscle showing increases of 26.7% and 28.6%, respectively [14]. The messenger ribonucleic acid stability mechanism underlies this enhanced expression, as pioglitazone markedly increases glucose transporter 4 messenger ribonucleic acid half-life from 1.2 hours to greater than 24 hours [15].

In adipose tissue, pioglitazone produces even more dramatic effects on glucose transporter 4 expression. Treatment with pioglitazone and insulin for seven days results in 7-fold increases in glucose transporter 4 protein levels and 10-fold increases in glucose transporter 1 protein levels [15]. This expression enhancement is accompanied by corresponding increases in messenger ribonucleic acid abundance, with maximal increases exceeding 5-fold for both transporter types [15]. The mechanism involves transcriptional activation through peroxisome proliferator-activated receptor gamma-mediated pathways.

Glucose transporter 4 translocation enhancement represents a direct and rapid mechanism by which pioglitazone improves glucose uptake. Using hemagglutinin epitope-tagged glucose transporter 4 in rat adipocytes, pioglitazone treatment for 24 hours increases cell surface glucose transporter 4 levels by 1.5-fold without changing total transporter content [11]. This translocation-specific effect allows for the separation of expression changes from trafficking changes, demonstrating that pioglitazone directly enhances glucose transporter 4 movement to the cell surface.

The insulin sensitivity enhancement of glucose transporter 4 translocation represents a clinically significant effect of pioglitazone treatment. Pioglitazone causes a leftward shift in the dose-response relationship between insulin concentration and glucose transporter 4 translocation, reducing the effective dose for 50% maximal response from approximately 0.1 to 0.03 nanomolar [11]. This enhanced insulin sensitivity suggests that pioglitazone's signaling pathway converges with insulin-activated pathways to synergistically promote glucose transporter 4 translocation.

Tissue-specific regulation patterns characterize pioglitazone's effects on glucose transporter 4. In skeletal muscle, pioglitazone treatment for 24 hours substantially increases 2-deoxy-glucose uptake without changing total glucose transporter 4, glucose transporter 1, or glucose transporter 3 content [16]. The enhanced glucose transport results from increased glucose transporter 4 translocation from light microsomes to crude plasma membranes [16]. Importantly, this translocation effect is greater than that achieved by insulin alone and is not additive with insulin stimulation, suggesting a maximal translocation response [16].

The molecular signaling mechanisms underlying glucose transporter 4 regulation by pioglitazone involve multiple pathways. In 3T3-L1 adipocytes, pioglitazone significantly increases adenosine monophosphate-activated protein kinase phosphorylation in insulin-stimulated conditions, but does not affect insulin receptor substrate-1, protein kinase B, or protein kinase C phosphorylation [10]. This suggests that pioglitazone enhances insulin sensitivity through peroxisome proliferator-activated receptor gamma-adiponectin receptor 2-mediated adenosine monophosphate-activated protein kinase activation [10].

Peroxisome proliferator-activated receptor gamma-mediated transcriptional regulation represents a novel mechanism for glucose transporter 4 control. In its unliganded state, peroxisome proliferator-activated receptor gamma binds to cis-elements on the glucose transporter 4 promoter, maintaining it in a repressed state [17]. Upon pioglitazone binding, peroxisome proliferator-activated receptor gamma undergoes conformational changes that cause detachment of corepressors and attachment of coactivators, leading to alleviation of transcriptional repression and increased glucose transporter 4 expression [17].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.3

Decomposition

Appearance

Melting Point

183-184 °C

Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/

183 - 184 °C

UNII

GHS Hazard Statements

H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Pioglitazone is indicated in the treatment of type-2 diabetes mellitus: as monotherapy: in patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance; as dual oral therapy in combination with: metformin, in patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin; a sulphonylurea, only in patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea; as triple oral therapy in combination with: metformin and a sulphonylurea, in patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type-2 diabetes mellitus patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance.

Pioglitazone is indicated as second or third line treatment of type 2 diabetes mellitus as described below: as monotherapyin adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. as dual oral therapy in combination withmetformin, in adult patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin. a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea. as triple oral therapy in combination withmetformin and a sulphonylurea, in adult patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type 2 diabetes mellitus adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance (see section 4. 4). After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained (see section 4. 4).

Pioglitazone is indicated in the treatment of type 2 diabetes mellitus: as monotherapy- in adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intoleranceas dual oral therapy in combination with- metformin, in adult patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin- a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylureaas triple oral therapy in combination with- metformin and a sulphonylurea, in adult patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type 2 diabetes mellitus adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance. After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained.

Pioglitazone is indicated as second or third line treatment of type-2 diabetes mellitus as described below: as monotherapy: in adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance; as dual oral therapy in combination with: metformin, in adult patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin; a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea; as triple oral therapy in combination with: metformin and a sulphonylurea, in adult patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type-2 diabetes mellitus adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance. After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained.

Pioglitazone is indicated as second or third line treatment of type-2 diabetes mellitus as described below: as monotherapy: in adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. as dual oral therapy in combination with: metformin, in adult patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin; a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea; as triple oral therapy in combination with: metformin and a sulphonylurea, in adult patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type-2 diabetes mellitus adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance. After initiation of therapy with pioglitazone, patients should be reviewed after three to six months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained.

Pioglitazone is indicated in the treatment of type-2 diabetes mellitus as monotherapy: , , , in adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. , , , Pioglitazone is also indicated for combination with insulin in type 2 diabetes mellitus adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance. , , After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained. ,

Pioglitazone is indicated in the treatment of type-2 diabetes mellitus: as monotherapyin adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained.

Pioglitazone is indicated as second or third line treatment of type 2 diabetes mellitus as described below: as monotherapyin adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance; as dual oral therapy in combination withmetformin, in adult patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin; a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea; as triple oral therapy in combination withmetformin and a sulphonylurea, in adult patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type 2 diabetes mellitus in adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance. After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained.

Pioglitazone is indicated as second or third line treatment of type 2 diabetes mellitus as described below: as monotherapy- in adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance; as dual oral therapy in combination with- a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea; Pioglitazone is also indicated for combination with insulin in type 2 diabetes mellitus in adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance. After initiation of therapy with pioglitazone, patients should be reviewed after 3 to 6 months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained.

Pioglitazone is indicated as second- or third-line treatment of type-2 diabetes mellitus as described below: as monotherapy: in adult patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance; as dual oral therapy in combination with: metformin, in adult patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin; a sulphonylurea, only in adult patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite maximal tolerated dose of monotherapy with a sulphonylurea; as triple oral therapy in combination with: metformin and a sulphonylurea, in adult patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy. Pioglitazone is also indicated for combination with insulin in type-2-diabetes-mellitus adult patients with insufficient glycaemic control on insulin for whom metformin is inappropriate because of contraindications or intolerance (see section 4. 4). After initiation of therapy with pioglitazone, patients should be reviewed after three to six months to assess adequacy of response to treatment (e. g. reduction in HbA1c). In patients who fail to show an adequate response, pioglitazone should be discontinued. In light of potential risks with prolonged therapy, prescribers should confirm at subsequent routine reviews that the benefit of pioglitazone is maintained (see section 4. 4).

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Pioglitazone is included in the database.

Pioglitazone is used alone (monotherapy) or in combination with a sulfonylurea antidiabetic agent, metformin (either as a fixed-combination preparation or as individual drugs given concurrently), or insulin as an adjunct to diet and exercise for the management of type 2 diabetes mellitus. Pioglitazone is used also in fixed combination with glimepiride in patients with type 2 diabetes mellitus who are already receiving pioglitazone and a sulfonylurea separately or who are inadequately controlled on a sulfonylurea or pioglitazone alone. In patients whose hyperglycemia cannot be controlled with these other antidiabetic agents, pioglitazone should be added to, not substituted for, such antidiabetic therapy. /Included in US product labeling/

/EXPL THER/ Peroxisome proliferator activated receptor gamma-activating drugs show various salutary effects in preclinical models of neurodegenerative disease. The decade-long clinical usage of these drugs as antidiabetics now allows for evaluation of patient-oriented data sources. Using observational data from 2004-2010, we analyzed the association of pioglitazone and incidence of dementia in a prospective cohort study of 145,928 subjects aged >/= 60 years who, at baseline, were free of dementia and insulin-dependent diabetes mellitus. We distinguished between nondiabetics, diabetics without pioglitazone, diabetics with prescriptions of <8 calendar quarters of pioglitazone, and diabetics with =8 quarters. Cox proportional hazard models explored the relative risk (RR) of dementia incidence dependent on pioglitazone use adjusted for sex, age, use of rosiglitazone or metformin, and cardiovascular comorbidities. Long-term use of pioglitazone was associated with a lower dementia incidence. Relative to nondiabetics, the cumulative long-term use of pioglitazone reduced the dementia risk by 47% (RR=0.53, p=0.029). If diabetes patients used pioglitazone <8 quarters, the dementia risk was comparable to those of nondiabetics (RR=1.16, p=0.317), and diabetes patients without a pioglitazone treatment had a 23% increase in dementia risk (RR=1.23, p<0.001). We did not find evidence for age effects, nor for selection into pioglitazone treatment due to obesity. These findings indicate that pioglitazone treatment is associated with a reduced dementia risk in initially non-insulin-dependent diabetes mellitus patients. Prospective clinical trials are needed to evaluate a possible neuroprotective effect in these patients in an ageing population.

For more Therapeutic Uses (Complete) data for Pioglitazone (9 total), please visit the HSDB record page.

Pharmacology

Pioglitazone is an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Pioglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation.

MeSH Pharmacological Classification

ATC Code

A10BD06

A10BG03

A10BD05

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BG - Thiazolidinediones

A10BG03 - Pioglitazone

Mechanism of Action

Repeated administration of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists reduces neuropathic pain-like behavior and associated changes in glial activation in the spinal cord dorsal horn. As PPARgamma is a nuclear receptor, sustained changes in gene expression are widely believed to be the mechanism of pain reduction. However, we recently reported that a single intrathecal (i.t.) injection of pioglitazone, a PPARgamma agonist, reduced hyperalgesia within 30 minutes, a time frame that is typically less than that required for genomic mechanisms. To determine the very rapid antihyperalgesic actions of PPARgamma activation, we administered pioglitazone to rats with spared nerve injury and evaluated hyperalgesia. Pioglitazone inhibited hyperalgesia within 5 minutes of injection, consistent with a nongenomic mechanism. Systemic or i.t. administration of GW9662, a PPARgamma antagonist, inhibited the antihyperalgesic actions of intraperitoneal or i.t. pioglitazone, suggesting a spinal PPAR?-dependent mechanism. To further address the contribution of nongenomic mechanisms, we blocked new protein synthesis in the spinal cord with anisomycin. When coadministered intrathecally, anisomycin did not change pioglitazone antihyperalgesia at an early 7.5-minute time point, further supporting a rapid nongenomic mechanism. At later time points, anisomycin reduced pioglitazone antihyperalgesia, suggesting delayed recruitment of genomic mechanisms. Pioglitazone reduction of spared nerve injury-induced increases in GFAP expression occurred more rapidly than expected, within 60 minutes. We are the first to show that activation of spinal PPARgamma rapidly reduces neuropathic pain independent of canonical genomic activity. We conclude that acute pioglitazone inhibits neuropathic pain in part by reducing astrocyte activation and through both genomic and nongenomic PPARgamma mechanisms.

Pioglitazone hydrochloride is a thiazolidinedione that depends on the presence of insulin for its mechanism of action. Pioglitazone hydrochloride decreases insulin resistance in the periphery and in the liver resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output. Pioglitazone is not an insulin secretagogue. Pioglitazone is an agonist for peroxisome proliferator-activated receptor-gamma (PPARgamma). PPAR receptors are found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors modulates the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism.

... Thiazolidinediones reduce insulin resistance not only in type 2 diabetes but also in non-diabetic conditions associated with insulin resistance such as obesity. The mechanism of action involves binding to the peroxisome proliferator-activated receptor (PPAR)gamma, a transcription factor that regulates the expression of specific genes especially in fat cells but also in other tissues. It is likely that thiazolidinediones primarily act in adipose tissue where PPARgamma is predominantly expressed. Thiazolidinediones have been shown to interfere with expression and release of mediators of insulin resistance originating in adipose tissue (e.g. free fatty acids, adipocytokines such as tumor necrosis factor alpha, resistin, adiponectin) in a way that results in net improvement of insulin sensitivity (i.e. in muscle and liver). Nevertheless, a direct molecular effect in skeletal muscle cannot be excluded. ...

Pioglitazone, a full peroxisome proliferator-activated receptor (PPAR)-gamma agonist, improves insulin sensitivity by increasing circulating adiponectin levels. However, the molecular mechanisms by which pioglitazone induces insulin sensitization are not fully understood. In this study, we investigated whether pioglitazone improves insulin resistance via upregulation of either 2 distinct receptors for adiponectin (AdipoR1 or AdipoR2) expression in 3T3-L1 adipocytes. Glucose uptake was evaluated by 2-[(3)H] deoxy-glucose uptake assay in 3T3-L1 adipocytes with pioglitazone treatment. AdipoR1 and AdipoR2 mRNA expressions were analyzed by qRT-PCR. /The investigators/ first confirmed that pioglitazone significantly increased insulin-induced 2-deoxyglucose (2-DOG) uptake in 3T3-L1 adipocytes. Next, we investigated the mRNA expression and regulation of AdipoR1 and AdipoR2 after treatment with pioglitazone. Interestingly, pioglitazone significantly induced AdipoR2 expression but it did not affect AdipoR1 expression. In addition, adenovirus-mediated PPARgamma expression significantly enhanced the effects of pioglitazone on insulin-stimulated 2-DOG uptake and AdipoR2 expression in 3T3-L1 adipocytes. These data suggest that pioglitazone enhances adiponectin's autocrine and paracrine actions in 3T3-L1 adipocytes via upregulation of PPARgamma-mediated AdipoR2 expression. Furthermore, we found that pioglitazone significantly increased AMP-activated protein kinase (AMPK) phosphorylation in insulin-stimulated 3T3-L1 adipocytes, but it did not lead to the phosphorylation of IRS-1, Akt, or protein kinase ... Pioglitazone increases insulin sensitivity, at least partly, by PPARgamma-AdipoR2-mediated AMPK phosphorylation in 3T3-L1 adipocytes. In conclusion, the upregulation of AdipoR2 expression may be one of the mechanisms by which pioglitazone improves insulin resistance in 3T3-L1 adipocytes.

For more Mechanism of Action (Complete) data for Pioglitazone (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Vapor Pressure

Pictograms

Irritant

Other CAS

112529-15-4

Absorption Distribution and Excretion

Approximately 15-30% of orally administered pioglitazone is recovered in the urine. The bulk of its elimination, then, is presumed to be through the excretion of unchanged drug in the bile or as metabolites in the feces.

The average apparent volume of distribution of pioglitazone is 0.63 ± 0.41 L/kg.

The apparent clearance of orally administered pioglitazone is 5-7 L/h.

There was no significant difference in the pharmacokinetic profile of pioglitazone in subjects with normal or with moderately impaired renal function. In patients with moderate and severe renal impairment, although mean serum concentrations of pioglitazone and its metabolites were increased, no dose adjustment is needed. After repeated oral doses of pioglitazone, mean AUC values were decreased in patients with severe renal impairment compared with healthy subjects with normal renal function for pioglitazone.

Following oral administration, approximately 15% to 30% of the pioglitazone dose is recovered in the urine. Renal elimination of pioglitazone is negligible, and the drug is excreted primarily as metabolites and their conjugates. It is presumed that most of the oral dose is excreted into the bile either unchanged or as metabolites and eliminated in the feces.

Pioglitazone is a thiazolidinedione insulin sensitizer that has shown efficacy in Type 2 diabetes and nonalcoholic fatty liver disease in humans. It may be useful for treatment of similar conditions in cats. The purpose of this study was to investigate the pharmacokinetics of pioglitazone in lean and obese cats, to provide a foundation for assessment of its effects on insulin sensitivity and lipid metabolism. Pioglitazone was administered intravenously (median 0.2 mg/kg) or orally (3 mg/kg) to 6 healthy lean (3.96 +/- 0.56 kg) and 6 obese (6.43 +/- 0.48 kg) cats, in a two by two Latin Square design with a 4-week washout period. Blood samples were collected over 24 hr, and pioglitazone concentrations were measured via a validated high-performance liquid chromatography assay. Pharmacokinetic parameters were determined using two-compartmental analysis for IV data and noncompartmental analysis for oral data. After oral administration, mean bioavailability was 55%, t(1/2) was 3.5 h, T(max) was 3.6 hr, C(max) was 2131 ng/mL, and AUC(0-8) was 15,56 ng/mL/hr. There were no statistically significant differences in pharmacokinetic parameters between lean and obese cats following either oral or intravenous administration. Systemic exposure to pioglitazone in cats after a 3 mg/kg oral dose approximates that observed in humans with therapeutic doses.

The mean apparent volume of distribution (Vd/F) of pioglitazone following single-dose administration is 0.63 +/- 0.41 (mean +/- SD) L/kg of body weight. Pioglitazone is extensively protein bound (> 99%) in human serum, principally to serum albumin. Pioglitazone also binds to other serum proteins, but with lower affinity. M-III (keto derivative of pioglitazone) and M-IV (hydroxyl derivative of pioglitazone) are also extensively bound (> 98%) to serum albumin.

For more Absorption, Distribution and Excretion (Complete) data for Pioglitazone (6 total), please visit the HSDB record page.

Metabolism Metabolites

Isoforms of cytochrome P450 (CYP) are involved in the metabolism of pioglitazone, including CYP2C8 and, to a lesser degree, CYP3A4. CYP2C9 is not significantly involved in the elimination of pioglitazone. Pioglitazone is not a strong inducer of CYP3A4, and pioglitazone was not shown to induce CYPs.

Pioglitazone is extensively metabolized by hydroxylation and oxidation; the metabolites also partly convert to glucuronide or sulfate conjugates. Metabolites M-III (keto derivative of pioglitazone) and M-IV (hydroxyl derivative of pioglitazone) are the major circulating active metabolites in humans.

Pioglitazone has known human metabolites that include 2-[6-(2-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridin-3-yl]acetic acid, 5-({4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione, and 5-[(4-{2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione.

Hepatic

Associated Chemicals

Wikipedia

Carboxyglutamic_acid

FDA Medication Guides

Pioglitazone Hydrochloride

TABLET;ORAL

TAKEDA PHARMS USA

12/21/2017

Drug Warnings

Thiazolidinediones, including pioglitazone, alone or in combination with other antidiabetic agents, can cause fluid retention, which may lead to or exacerbate congestive heart failure (CHF). Use of thiazolidinediones is associated with an approximately twofold increased risk of CHF. Use of pioglitazone in combination with insulin or in patients with New York Heart Association (NYHA) class I or II heart failure may increase the risk. Patients should be observed for signs and symptoms of CHF (e.g., dyspnea, rapid weight gain, edema, unexplained cough or fatigue), especially during initiation of therapy and dosage titration. If signs and symptoms of CHF develop, the disorder should be managed according to current standards of care. In addition, a decrease in the dosage or discontinuance of pioglitazone must be considered in such patients.

Patients with New York Heart Association (NYHA) class III or IV cardiac status with or without congestive heart failure (CHF) or with an acute coronary event were not studied in clinical trials of pioglitazone; initiation of therapy with the drug is contraindicated in patients with NYHA class III or IV heart failure. Use of pioglitazone is not recommended in patients with symptomatic heart failure. Caution should be exercised in patients with edema and in those who are at risk for CHF. Thiazolidinedione therapy should not be initiated in hospitalized patients with diabetes mellitus because of the delayed onset of action and because possible drug-related increases in vascular volume and CHF may complicate care of patients with hemodynamic changes induced by coexisting conditions or in-hospital interventions.

Risk for pregnancy unless contraceptive measures initiated; anovulatory premenopausal women with insulin resistance may resume ovulation during therapy. The frequency of resumption of ovulation with pioglitazone therapy has not been evaluated in clinical studies, and, therefore, is unknown. If menstrual dysfunction occurs, weigh risks versus benefits of continued pioglitazone.

For more Drug Warnings (Complete) data for Pioglitazone (20 total), please visit the HSDB record page.

Biological Half Life

The mean serum half-life of pioglitazone and its metabolites (M-III and M-IV) range from three to seven hours and 16 to 24 hours, respectively.

Use Classification

Human drugs -> Alimentary tract and metabolism -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: K. Meguro, T. Fujita, European Patent Office patent 193256; eidem United States of America patent 4687777 (1986, 1987 both to Takeda)

General Manufacturing Information

Clinical Laboratory Methods

A highly sensitive and selective multi-drug method based on liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed. This rapid, automated method consists of protein precipitation of 20 uL of plasma coupled with gradient HPLC elution of compounds using 10 mM ammonium formate buffer and 0.1% formic acid in acetonitrile as the mobile phases. MS/MS detection was performed using turbo ion spray in the positive ion multiple reaction monitoring (SRM) mode. A lower limit of quantitation (LLQ) in a range of 1.0-5.0 ng/mL was achieved for all analytes. The linearity of the method was observed over a 500-fold dynamic range. Drug recoveries ranged from 86.2 to 94.2% for all analytes of interest. Selectivity, sample dilution, intra-day and inter-day accuracy and precision, and stability assessment were evaluated for all compounds.

In the present study, a reverse-phase high performance liquid chromatography method was developed, validated and applied for the simultaneous determination of gliquidone, pioglitazone hydrochloride and verapamil in tablets and human serum. Chromatographic separation was achieved on a C18 column (5 um, 25 x 0.46 cm) with a mobile phase consisting of methanol-water-acetonitrile (80:10:10 v/v/v) with a flow rate of 0.7 mL/min and pH adjusted to 3.50 with phosphoric acid at 230 nm. Glibenclamide was used as internal standard. The experimentally derived limit of detection and limit of quantitation were determined to be 0.24, 0.93, 0.40, and 0.80, 3.11, 1.36 ug/mL for gliquidone, pioglitazone, and verapamil, respectively. There were no interfering peaks due to the excipients present in the pharmaceutical tablets.

A simple and rapid HPLC method with UV detection was developed for the determination of pioglitazone in human plasma. The method was based on protein precipitation using perchloric acid on an ODS column. The mobile phase consisted of a mixture of phosphate buffer, methanol, acetonitrile, and 12 M perchloric acid (54 + 33 + 12 + 1, v/v/v/v). The UV detector was set at 269 nm. Under these conditions, the retention time of pioglitazone was 5.2 min. The standard curve was linear over the range of 50-2000 ng/mL pioglitazone in human plasma. The within-day and between-day precision studies showed high reproducibility, with CV less than 5%. The LOQ was 44.2 ng/mL.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Pioglitazone hydrochloride/

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The thiazolidinedione antidiabetic drug pioglitazone is metabolized mainly by cytochrome P450 (CYP) 2C8 and CYP3A4 in vitro. Our objective was to study the effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics of pioglitazone to determine the role of these enzymes in the fate of pioglitazone in humans. In a randomized, double-blind, 4-phase crossover study, 12 healthy volunteers took either 600 mg gemfibrozil or 100 mg itraconazole (first dose, 200 mg), both gemfibrozil and itraconazole, or placebo twice daily for 4 days. On day 3, they received a single dose of 15 mg pioglitazone. Plasma drug concentrations and the cumulative excretion of pioglitazone and its metabolites into urine were measured for up to 48 hours. RESULTS: Gemfibrozil alone raised the mean total area under the plasma concentration-time curve from time 0 to infinity [AUC(0-infinity)] of pioglitazone 3.2-fold (range, 2.3-fold to 6.5-fold; P < 0.001) and prolonged its elimination half-life (t (1/2) ) from 8.3 to 22.7 hours ( P < .001) but had no significant effect on its peak concentration (C max ) compared with placebo (control). Gemfibrozil increased the 48-hour excretion of pioglitazone into urine by 2.5-fold ( P < 0.001) and reduced the ratios of the active metabolites M-III and M-IV to pioglitazone in plasma and urine. Gemfibrozil decreased the area under the plasma concentration-time curve from time 0 to 48 hours [AUC(0-48)] of the metabolites M-III and M-IV by 42% ( P < 0.05) and 45% ( P < 0.001), respectively, but their total AUC(0-infinity) values were reduced by less or not at all. Itraconazole had no significant effect on the pharmacokinetics of pioglitazone and did not alter the effect of gemfibrozil on pioglitazone pharmacokinetics. The mean area under the concentration versus time curve to 49 hours [AUC(0-49)] of itraconazole was 46% lower ( P <0.001) during the gemfibrozil-itraconazole phase than during the itraconazole phase. Gemfibrozil elevates the plasma concentrations of pioglitazone, probably by inhibition of its CYP2C8-mediated metabolism. CYP2C8 appears to be of major importance and CYP3A4 of minor importance in pioglitazone metabolism in vivo in humans. Concomitant use of gemfibrozil with pioglitazone may increase the effects and risk of dose-related adverse effects of pioglitazone. However, studies in diabetic patients are needed to determine the clinical significance of the gemfibrozil-pioglitazone interaction.

Domperidone (prokinetic agent) is frequently co-administered with pioglitazone (anitidiabetic) or ondansetron (antiemetic) in gastroparesis management. These drugs are metabolized via cytochome P-450 (CYP) 3A4, raising the possibility of interaction and adverse reactions. The concentration-dependent inhibitory effect of pioglitazone and ondansetron on domperidone hydroxylation was monitored in pooled human liver microsomes (HLM). Pioglitazone was further assessed as a mechanism-based inhibitor. Microsomal binding was evaluated in our assessment. In HLM, Vmax/Km estimates for monohydroxy domperidone formation decreased in presence of pioglitazone. Diagnostic plots indicated that pioglitazone inhibited domperidone in a partial mixed-type manner. The in vitro Ki was 1.52 uM. Predicted in vivo AUCi/AUC ratio was 1.98. Pioglitazone also exerted time-dependent inhibition on the metabolism of domperidone and the average remaining enzymatic activity decreased significantly upon preincubation with pioglitazone over 0-40 min. Diagnostic plots showed no inhibitory effect of ondansetron on domperidone hydroxylation. In conclusion, pioglitazone inhibited domperidone metabolism in vitro through different complex mechanisms. Our in vitro data predict that the co-administration of these drugs can potentially trigger an in vivo drug-drug interaction.

/The objective of this study was/ to investigate potential drug-drug interactions between topiramate and metformin and pioglitazone at steady state. Two open-label studies were performed in healthy adult men and women. In Study 1, eligible participants were given metformin alone for 3 days (500 mg twice daily (BID)) followed by concomitant metformin and topiramate (titrated to 100 mg BID) from days 4 to 10. In Study 2, eligible participants were randomly assigned to treatment with pioglitazone 30 mg once daily (QD) alone for 8 days followed by concomitant pioglitazone and topiramate (titrated to 96 mg BID) from days 9 to 22 (Group 1) or to topiramate (titrated to 96 mg BID) alone for 11 days followed by concomitant pioglitazone 30 mg QD and topiramate 96 mg BID from days 12 to 22 (Group 2). An analysis of variance was used to evaluate differences in pharmacokinetics with and without concomitant treatment; 90% confidence intervals (CI) for the ratio of the geometric least squares mean (LSM) estimates for maximum plasma concentration (Cmax), area under concentration-time curve for dosing interval (AUC12 or AUC24), and oral clearance (CL/F) with and without concomitant treatment were used to assess a drug interaction. A comparison to historical data suggested a modest increase in topiramate oral clearance when given concomitantly with metformin. Coadministration with topiramate reduced metformin oral clearance at steady state, resulting in a modest increase in systemic metformin exposure. Geometric LSM ratios and 90% CI for metformin CL/F and AUC12 were 80% (75%, 85%) and 125% (117%, 134%), respectively. Pioglitazone had no effect on topiramate pharmacokinetics at steady state. Concomitant topiramate resulted in decreased systemic exposure to pioglitazone and its active metabolites, with geometric LSM ratios and 90% CI for AUC24 of 85.0% (75.7%, 95.6%) for pioglitazone, 40.5% (36.8%, 44.6%) for M-III, and 83.8% (76.1%, 91.2%) for M-IV, respectively. This effect appeared more pronounced in women than in men. Coadministration of topiramate with metformin or pioglitazone was generally well tolerated by healthy participants in these studies. A modest increase in metformin exposure and decrease in topiramate exposure was observed at steady state following coadministration of metformin 500 mg BID and topiramate 100mg BID. The clinical significance of the observed interaction is unclear but is not likely to require a dose adjustment of either agent. Pioglitazone 30 mg QD did not affect the pharmacokinetics of topiramate at steady state, while coadministration of topiramate 96 mg BID with pioglitazone decreased steady-state systemic exposure to pioglitazone, M-III, and M-IV. While the clinical consequence of this interaction is unknown, careful attention should be given to the routine monitoring for adequate glycemic control of patients receiving this concomitant therapy. Concomitant administration of topiramate with metformin or pioglitazone was generally well tolerated and no new safety concerns were observed.

For more Interactions (Complete) data for Pioglitazone (20 total), please visit the HSDB record page.

Stability Shelf Life

Dates

ASSOCIATION ANALYSIS OF PIOGLITAZONE EFFECTIVENESS IN TREATMENT OF NAFLD PATIENTS WITH OBESITY AND PPARG RS1801282 (PRO12ALA) GENOTYPE

Vadym P Shypulin, Oleksandr A Martynchuk, Nikolai N Rudenko, Aleksandr K Koliada, Viktoriia V Tishchenko, Nataliia H MelnykPMID: 34459761 DOI:

Abstract

The aim: To study the association between the effectiveness of treatment with pioglitazone non-alcoholic fatty liver disease (NAFLD) in patients with obesity and PPARG rs1801282 (Pro12Ala)-polymorphism in Ukrainians.Materials and methods: 123 patients with NAFLD in combination with obesity 1, 2, 3 classes were included in comprehensive weight loss program (5 visits, 12-weeks). The case group was treated with pioglitazone 15 mg / day, while the control group received only program. Ultrasound (US) steatometry and genetic testing rs1801282 polymorphism in PPARG gene were performed.

Results: Pioglitazone, PPARG rs1801282 genotype, CAP before treatment, previous weight loss attempts, and duration of obesity were associated with the change in controlled attenuation parameter (CAP) during treatment. There was a significant association between the target CAP reduction achievement and pioglitazone treatment (adjusted odds ratio 0.23, 95% CI 0.07-0.73; p = 0.01) with the CC genotype of PPARG gene (adjusted odds ratio 92.9, 95% CI 7.4-1159; p < 0.001) compared to patients with the CG genotype.

Conclusions: Pioglitazone and PPARG rs1801282 polymorphism could influence on dynamics of CAP reduction during treatment.

4-thiazolidinone-based derivatives rosiglitazone and pioglitazone affect the expression of antioxidant enzymes in different human cell lines

Konrad A Szychowski, Bartosz Skóra, Anna Kryshchyshyn-Dylevych, Danylo Kaminskyy, Dmytro Khyluk, Roman LesykPMID: 34243632 DOI: 10.1016/j.biopha.2021.111684

Abstract

PPARγ regulate the expression of genes involved in peripheral insulin sensitivity, adipogenesis, and glucose homeostasis. Moreover, PPARγ agonists, such as pioglitazone and rosiglitazone, are used in the treatment of various diseases, e.g. diabetes (type II), atherosclerosis, inflammatory skin disease, and some types of cancers. PPARγ agonists have also been found to reduce oxidative-stress (OS) and OS-induced apoptosis. Therefore, the aim of the present study was to evaluate the impact of 4-thiazolidinone-based derivatives Les-2194, Les-3377, and Les-3640 on the expression of antioxidant enzymes in human squamous cell carcinoma (SCC-15), lung carcinoma (A549), colon adenocarcinoma (CACO-2), and skin fibroblast (BJ) cell lines. After 24 h of exposure, Les-2194 caused an increase in ROS production in the SCC-15 and CACO-2 cell lines; however, no changes in caspase-3 activity and metabolic activity were observed. Nevertheless, the Ki67 level was significantly decreased. Les-3377 was able to increase ROS production in all tested cell lines, but no impact on metabolic activity and caspase-3 activity were noticed. In turn, Les-3640 was able to induce ROS overproduction in BJ, SCC-15, and CACO-2 and did not affect metabolic activity. However, an increase in caspase-3 activity was observed at the 10 µM concentration in all tested cell lines. All tested compounds were able to influence CAT and SOD1 expression and decreased (Les-2194 in the BJ cells) or increased (Les-3640 in the SCC-15 and CACO-2 cells) PPARγ expression.Intensive Medical Management to Prevent Large and Small Artery Atherothrombotic Stroke: Time to Expand the Horizon

Meng Lee, Bruce Ovbiagele, Jeffrey L SaverPMID: 34196657 DOI: 10.1001/jama.2021.9917

Abstract

Pioglitazone for prevention of cognitive impairment: results and lessons

Raquel Sánchez-VallePMID: 34146499 DOI: 10.1016/S1474-4422(21)00140-X

Abstract

Non-alcoholic fatty liver disease in type 2 diabetes - A specific entity?

Benjamin Schröder, Sabine Kahl, Michael RodenPMID: 34155798 DOI: 10.1111/liv.14846

Abstract

Individuals with obesity or type 2 diabetes (T2D) have an increased risk of developing non-alcoholic fatty liver disease (NAFLD). In insulin-resistant states, altered adipose tissue function may be the initial abnormality underlying NAFLD. Hepatic lipid oversupply interferes with insulin signalling and mitochondrial function. In obese individuals, adaptation of hepatic mitochondrial respiration fails with the progression of NAFLD and can activate pro-inflammatory pathways. T2D as well as type 1 diabetes are associated with altered hepatic mitochondrial function. Screening for NAFLD remains challenging especially in those with diabetes because liver enzymes are often in the normal range and the performance of NAFLD scores is limited. Patients with T2D and severe insulin-resistant diabetes (SIRD) have the highest prevalence of NAFLD at diagnosis and the greatest risk of progression. In this subgroup, the single-nucleotide-polymorphism (SNP) rs738409(G) of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) gene is associated with high liver fat content and adipose tissue insulin resistance. This frequent SNP is also known to be associated with lean NAFLD so that genetic testing for this and other SNPs could improve future screening strategies to identify high-risk individuals. Although lifestyle modifications are effective, this approach is limited owing to difficulties with compliance and several classes of drugs are being tested to treat NAFLD. Antihyperglycaemic drugs such as glucagon-like peptide 1 receptor agonists (GLP-1 RA), sodium-glucose cotransporter 2 inhibitors (SGLT2i) and pioglitazone are promising and halt the progression of NAFLD. In conclusion, although NAFLD in diabetes may not be a separate entity, there are specific features to its pathogenesis and clinical management.Pioglitazone Ameliorates Lipopolysaccharide-Induced Behavioral Impairment, Brain Inflammation, White Matter Injury and Mitochondrial Dysfunction in Neonatal Rats

Jiann-Horng Yeh, Kuo-Ching Wang, Asuka Kaizaki, Jonathan W Lee, Han-Chi Wei, Michelle A Tucci, Norma B Ojeda, Lir-Wan Fan, Lu-Tai TienPMID: 34208374 DOI: 10.3390/ijms22126306

Abstract

Previous studies have demonstrated that pioglitazone, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, inhibits ischemia-induced brain injury. The present study was conducted to examine whether pioglitazone can reduce impairment of behavioral deficits mediated by inflammatory-induced brain white matter injury in neonatal rats. Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS, 2 mg/kg) was administered to Sprague-Dawley rat pups on postnatal day 5 (P5), and i.p. administration of pioglitazone (20 mg/kg) or vehicle was performed 5 min after LPS injection. Sensorimotor behavioral tests were performed 24 h after LPS exposure, and changes in biochemistry of the brain was examined after these tests. The results show that systemic LPS exposure resulted in impaired sensorimotor behavioral performance, reduction of oligodendrocytes and mitochondrial activity, and increases in lipid peroxidation and brain inflammation, as indicated by the increment of interleukin-1β (IL-1β) levels and number of activated microglia in the neonatal rat brain. Pioglitazone treatment significantly improved LPS-induced neurobehavioral and physiological disturbances including the loss of body weight, hypothermia, righting reflex, wire-hanging maneuver, negative geotaxis, and hind-limb suspension in neonatal rats. The neuroprotective effect of pioglitazone against the loss of oligodendrocytes and mitochondrial activity was associated with attenuation of LPS-induced increment of thiobarbituric acid reactive substances (TBARS) content, IL-1β levels and number of activated microglia in neonatal rats. Our results show that pioglitazone prevents neurobehavioral disturbances induced by systemic LPS exposure in neonatal rats, and its neuroprotective effects are associated with its impact on microglial activation, IL-1β induction, lipid peroxidation, oligodendrocyte production and mitochondrial activity.Safety and efficacy of pioglitazone for the delay of cognitive impairment in people at risk of Alzheimer's disease (TOMMORROW): a prognostic biomarker study and a phase 3, randomised, double-blind, placebo-controlled trial

Daniel K Burns, Robert C Alexander, Kathleen A Welsh-Bohmer, Meredith Culp, Carl Chiang, Janet O'Neil, Rebecca M Evans, Patrick Harrigan, Brenda L Plassman, James R Burke, Jingtao Wu, Michael W Lutz, Stephen Haneline, Adam J Schwarz, Lon S Schneider, Kristine Yaffe, Ann M Saunders, Emiliangelo Ratti, TOMMORROW study investigators, Dag Aarsland, Oda Ackermann, Joscelyn Agron-Figueroa, Thomas Arnold, Peter Bailey, Clive Ballard, Scott Barton, Christine Belden, James Bergthold, Wendy Bond, Ronald Bradley, Walter Braude, Mark Brody, Richard Brown, James Burke, Joseph Butchart, Theresa Campbell, Sandra Carusa, Roger Clarnette, Robert Cohen, Peter Connelly, Jacquelynn Copeland, Elizabeth Coulthard, Jill Crusey, Craig Curtis, Virginia De Sanctis, George Demakis, Natalie Denburg, Mardik Donikyan, Rachelle Doody, Aaron Ellenbogen, Debra Fleischman, Agnes Floel, Concetta Forchetti, Nestor Galvez-Jimenez, Jerome Goldstein, Felicia Goldstein, Kathryn Goozee, Daniel Gruener, Jerry Halsten, Howard Hassman, Elliot Henderson, Heinz-Peter Herbst, Steve Higham, Ronald Hofner, DeRen Huang, Fraser Inglis, Clark Johnson, Joseph Kass, Gregory Kirk, Arne Klostermann, Alex Knopman, Anne Koplin, David Krefetz, Reto Kressig, Rosalyn Lai, Gigi Lefebvre, Gabriel Leger, Mark Leibowitz, Allan Levey, Thomas Leyhe, Scott Losk, Kara Lyons, Jane Martin, Paul Massman, Christopher McWilliam, Silvana Micallef, Lefkos Middleton, Hugh Miller, Jacobo Mintzer, Robert Mitchell, Ricky Mofsen, Andreas Monsch, Philip Moore, Donna Munic-Miller, Marshall Nash, Judith Neugroschl, Margaret Newson, Rupert Noad, Esteban Olivera, Amanda Olley, Omid Omidvar, Mario Parra, Stephen Pearson, Robert Perneczky, Oliver Peters, Guy Potter, Geraint Price, Vanessa Raymont, Linda Rice, Craig Ritchie, Aaron Ritter, Jennifer Robinson, Sylvia Robinson, Jeffrey Ross, Dan Rujescu, Marwan Sabbagh, Ahad Sabet, Laura Samson, John Sass, Manish Saxena, Frederick Schaerf, Eugen Schlegel, Raj Shah, Richard Shingleton, Hamid Sohrabi, Robert Stephenson, Liebhild Stratmann, Pierre Tariot, Stephen Thein, Haydn Till, Nancy Voight, Ralph Votolato, Lorna Wallace, David Watson, Alexander White, Michael Woodward, Edward Zamrini, Christina ZimmermanPMID: 34146512 DOI: 10.1016/S1474-4422(21)00043-0

Abstract

The identification of people at risk of cognitive impairment is essential for improving recruitment in secondary prevention trials of Alzheimer's disease. We aimed to test and qualify a biomarker risk assignment algorithm (BRAA) to identify participants at risk of developing mild cognitive impairment due to Alzheimer's disease within 5 years, and to evaluate the safety and efficacy of low-dose pioglitazone to delay onset of mild cognitive impairment in these at-risk participants.In this phase 3, multicentre, randomised, double-blind, placebo-controlled, parallel-group study, we enrolled cognitively healthy, community living participants aged 65-83 years from 57 academic affiliated and private research clinics in Australia, Germany, Switzerland, the UK, and the USA. By use of the BRAA, participants were grouped as high risk or low risk. Participants at high risk were randomly assigned 1:1 to receive oral pioglitazone (0·8 mg/day sustained release) or placebo, and all low-risk participants received placebo. Study investigators, site staff, sponsor personnel, and study participants were masked to genotype, risk assignment, and treatment assignment. The planned study duration was the time to accumulate 202 events of mild cognitive impairment due to Alzheimer's disease in White participants who were at high risk (the population on whom the genetic analyses that informed the BRAA development was done). Primary endpoints were time-to-event comparisons between participants at high risk and low risk given placebo (for the BRAA objective), and between participants at high risk given pioglitazone or placebo (for the efficacy objective). The primary analysis included all participants who were randomly assigned, received at least one dose of study drug, and had at least one valid post-baseline visit, with significance set at p=0·01. The safety analysis included all participants who were randomly assigned and received at least one dose of study medication. An efficacy futility analysis was planned for when approximately 33% of the anticipated events occurred in the high-risk, White, non-Hispanic or Latino group. This trial is registered with ClinicalTrials.gov,

.

Between Aug 28, 2013, and Dec 21, 2015, we enrolled 3494 participants (3061 at high risk and 433 at low risk). Of those participants, 1545 were randomly assigned to pioglitazone and 1516 to placebo. 1104 participants discontinued treatment (464 assigned to the pioglitazone group, 501 in the placebo high risk group, and 139 in the placebo low risk group). 3399 participants had at least one dose of study drug or placebo and at least one post-baseline follow-up visit, and were included in the efficacy analysis. 3465 participants were included in the safety analysis (1531 assigned to the pioglitazone group, 1507 in the placebo high risk group, and 427 in the placebo low risk group). In the full analysis set, 46 (3·3%) of 1406 participants at high risk given placebo had mild cognitive impairment due to Alzheimer's disease, versus four (1·0%) of 402 participants at low risk given placebo (hazard ratio 3·26, 99% CI 0·85-12·45; p=0·023). 39 (2·7%) of 1430 participants at high risk given pioglitazone had mild cognitive impairment, versus 46 (3·3%) of 1406 participants at high risk given placebo (hazard ratio 0·80, 99% CI 0·45-1·40; p=0·307). In the safety analysis set, seven (0·5%) of 1531 participants at high risk given pioglitazone died versus 21 (1·4%) of 1507 participants at high risk given placebo. There were no other notable differences in adverse events between groups. The study was terminated in January, 2018, after failing to meet the non-futility threshold.

Pioglitazone did not delay the onset of mild cognitive impairment. The biomarker algorithm demonstrated a 3 times enrichment of events in the high risk placebo group compared with the low risk placebo group, but did not reach the pre-specified significance threshold. Because we did not complete the study as planned, findings can only be considered exploratory. The conduct of this study could prove useful to future clinical development strategies for Alzheimer's disease prevention studies.

Takeda and Zinfandel.

Pioglitazone-induced AMPK-Glutaminase-1 prevents high glucose-induced pancreatic β-cell dysfunction by glutathione antioxidant system

Udayakumar Karunakaran, Suma Elumalai, Jun Sung Moon, Kyu Chang WonPMID: 34107382 DOI: 10.1016/j.redox.2021.102029